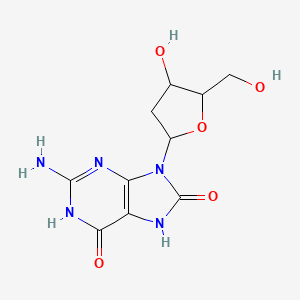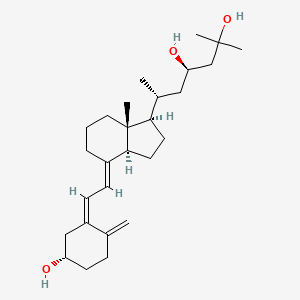
methyl 2-(trideuteriomethyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(trideuteriomethyl)prop-2-enoate is a deuterated analog of methyl methacrylate. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the methyl group. The incorporation of deuterium can significantly alter the physical and chemical properties of the compound, making it useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(trideuteriomethyl)prop-2-enoate typically involves the deuteration of methyl methacrylate. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the esterification process of methacrylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process must ensure high purity and yield, often requiring advanced purification techniques such as distillation and chromatography.
化学反应分析
Types of Reactions
Methyl 2-(trideuteriomethyl)prop-2-enoate can undergo various chemical reactions, including:
Polymerization: Similar to methyl methacrylate, it can polymerize to form poly(methyl methacrylate) (PMMA).
Addition Reactions: It can participate in Michael addition reactions due to the presence of the electron-deficient double bond.
Substitution Reactions: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Michael Addition: Typically involves nucleophiles such as thiols or amines under basic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or other strong bases can facilitate the substitution of the ester group.
Major Products
Polymerization: Produces poly(methyl methacrylate) (PMMA).
Michael Addition: Yields various adducts depending on the nucleophile used.
Nucleophilic Substitution: Results in the formation of substituted esters or acids.
科学研究应用
Methyl 2-(trideuteriomethyl)prop-2-enoate is valuable in several research fields:
Chemistry: Used as a tracer in reaction mechanisms due to the distinct NMR signals of deuterium.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds.
Medicine: Investigated for its potential in drug development, particularly in improving the pharmacokinetic properties of drugs.
Industry: Utilized in the production of deuterated polymers and materials with unique properties.
作用机制
The mechanism of action of methyl 2-(trideuteriomethyl)prop-2-enoate involves its participation in chemical reactions where the deuterium atoms can influence reaction rates and pathways. The presence of deuterium can lead to kinetic isotope effects, where the reaction rate is altered due to the difference in bond strength between carbon-deuterium and carbon-hydrogen bonds. This can be particularly useful in studying reaction mechanisms and pathways.
相似化合物的比较
Similar Compounds
Methyl methacrylate: The non-deuterated analog, widely used in the production of PMMA.
Methyl 2-(trifluoromethyl)prop-2-enoate: Another analog with fluorine atoms, used in different applications due to its unique properties.
Uniqueness
Methyl 2-(trideuteriomethyl)prop-2-enoate is unique due to the presence of deuterium, which imparts distinct physical and chemical properties. These properties make it particularly useful in research applications where isotopic labeling is required. The deuterium atoms provide a way to study reaction mechanisms and metabolic pathways without significantly altering the compound’s overall structure and reactivity.
属性
分子式 |
C5H8O2 |
|---|---|
分子量 |
103.13 g/mol |
IUPAC 名称 |
methyl 2-(trideuteriomethyl)prop-2-enoate |
InChI |
InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3/i2D3 |
InChI 键 |
VVQNEPGJFQJSBK-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=C)C(=O)OC |
规范 SMILES |
CC(=C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


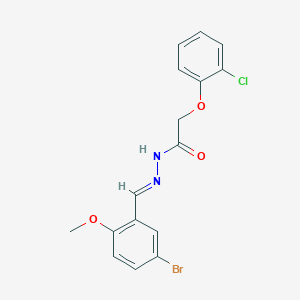
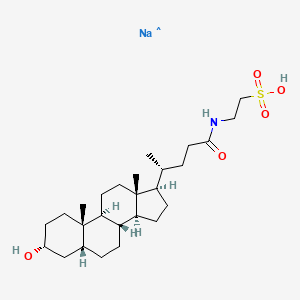
![2-[N-[3-[bis[3-[[(2-hydroxyphenyl)-phenylmethylidene]amino]propyl]amino]propyl]-C-phenylcarbonimidoyl]phenol](/img/structure/B12058147.png)
![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B12058148.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)

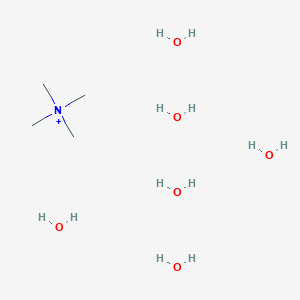
![Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058167.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12058173.png)
![Dibromo[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058174.png)

